REACTION_CXSMILES
|
Br[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([Cl:11])=[CH:4][N:3]=1.[Cu][C:13]#[N:14]>CC(C)=O>[Cl:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([C:13]#[N:14])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1[N+](=O)[O-])Cl
|
Name
|
copper (I) cyanide
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was slowly heated in an oil bath
|
Type
|
CUSTOM
|
Details
|
reaches approximately 150° C.
|
Type
|
CUSTOM
|
Details
|
(takes 2 h)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the oil bath removed after 30 sec
|
Duration
|
30 s
|
Type
|
CUSTOM
|
Details
|
a vigorous reaction
|
Type
|
CUSTOM
|
Details
|
leaving little recoverable product
|
Type
|
CUSTOM
|
Details
|
the sublimed solid (on the cotton) and reaction mass
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the mother liquor rota-evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |